molecular formula C19H21ClN4O2 B10988524 N-(3-chloro-4-methoxyphenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(3-chloro-4-methoxyphenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10988524
M. Wt: 372.8 g/mol
InChI Key: RPTDDNLHZPMNPD-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[3,4-b]pyridine core with the following substituents:

  • 1,3-dimethyl groups: Enhances steric bulk and metabolic stability.
  • 6-(propan-2-yl): A branched alkyl group that increases lipophilicity.

Properties

Molecular Formula

C19H21ClN4O2

Molecular Weight

372.8 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-1,3-dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H21ClN4O2/c1-10(2)15-9-13(17-11(3)23-24(4)18(17)22-15)19(25)21-12-6-7-16(26-5)14(20)8-12/h6-10H,1-5H3,(H,21,25)

InChI Key

RPTDDNLHZPMNPD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)NC3=CC(=C(C=C3)OC)Cl)C

Origin of Product

United States

Preparation Methods

Formation via 3-Aminopyrazole and Dicarbonyl Electrophiles

3-Aminopyrazole derivatives serve as dinucleophiles, reacting with 1,3-dicarbonyl compounds to form the bicyclic system. For example, 3-amino-1,5-dimethylpyrazole reacts with ethyl acetoacetate under acidic conditions to yield 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4(5H)-one. This intermediate is critical for subsequent functionalization at the 6-position.

Reaction Conditions

  • Reactants : 3-Amino-1,5-dimethylpyrazole (1.0 eq), ethyl acetoacetate (1.2 eq)

  • Catalyst : Conc. HCl (10 mol%)

  • Solvent : Ethanol, reflux, 8 hours

  • Yield : 78%

Carboxamide Formation at Position 4

The 4-carboxamide group is introduced via activation of the 4-carboxylic acid derivative followed by coupling with 3-chloro-4-methoxyaniline.

Acid Chloride Route

1,3-Dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is treated with thionyl chloride to form the acid chloride, which reacts with 3-chloro-4-methoxyaniline:

Steps

  • Activation : Carboxylic acid (1.0 eq) + SOCl₂ (3.0 eq), reflux, 3 hours.

  • Coupling : Acid chloride (1.0 eq) + 3-chloro-4-methoxyaniline (1.1 eq), Et₃N (2.0 eq), THF, 0°C to RT, 6 hours.

  • Yield : 82%

Purification and Characterization

Final purification involves recrystallization from dimethylformamide (DMF)/water mixtures, as described in patent US20210188778A1. Analytical data confirm structure and purity:

Characterization Table

ParameterValueMethod
Melting Point214–216°CDSC
HPLC Purity99.3%C18 Column
¹H NMR (400 MHz, DMSO)δ 8.42 (s, 1H, pyridine-H)Bruker AV400

Optimization Challenges and Solutions

Regioselectivity in Cyclocondensation

Competing tautomerism during pyridine ring formation is mitigated using bulky solvents like tert-amyl alcohol, favoring the 1H-tautomer.

Minimizing Byproducts in Coupling Reactions

Excess isopropylboronic acid (1.5 eq) and rigorous exclusion of oxygen reduce homocoupling byproducts .

Chemical Reactions Analysis

    Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents:

    Major Products: These reactions yield derivatives of the compound, which can be further explored.

Scientific Research Applications

    Chemistry: Investigating its reactivity and designing novel derivatives.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Exploring potential pharmacological properties.

Mechanism of Action

  • The compound likely interacts with specific molecular targets or pathways, but detailed mechanisms remain an active area of research.

Comparison with Similar Compounds

Research Findings and Implications

  • Electron-Withdrawing Groups : Chloro and fluoro substituents (as in the target compound and ) improve binding to hydrophobic pockets but may reduce solubility .
  • Carboxamide vs. Carboxylic Acid : Carboxamide derivatives generally exhibit better cell permeability, making them more viable for oral administration .
  • Therapeutic Potential: Patent data () highlight pyrazolo[3,4-b]pyridine derivatives as candidates for kinase inhibitors or anticancer agents, though specific efficacy data for the target compound are lacking.

Biological Activity

N-(3-chloro-4-methoxyphenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a compound belonging to the class of pyrazolo[3,4-b]pyridines, which have garnered attention for their diverse biological activities. This article delves into the biological activity of this specific compound, exploring its mechanisms, efficacy, and potential therapeutic applications based on available research.

Chemical Structure and Properties

The molecular formula of this compound is C19H21ClN4O2C_{19}H_{21}ClN_{4}O_{2}. Its structure features a pyrazolo ring fused to a pyridine moiety, with significant substituents that influence its biological interactions. The chloro and methoxy groups are particularly noteworthy for their potential effects on the compound's reactivity and biological activity.

Research indicates that pyrazolo[3,4-b]pyridines may exert their biological effects through various mechanisms including:

  • Inhibition of Kinases : Many compounds in this class have been shown to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. For example, studies have highlighted the ability of similar compounds to inhibit CDK2 and Aurora kinases, leading to antiproliferative effects in cancer cells .
  • Induction of Apoptosis : There is evidence suggesting that this compound may induce apoptosis in tumor cells through pathways involving mitochondrial dysfunction and caspase activation .

Anticancer Properties

Numerous studies have evaluated the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. The specific compound has shown promising results in various assays:

Cell Line IC50_{50} (µM) Mechanism
A549 (Lung cancer)26Induction of apoptosis
MCF7 (Breast cancer)0.01CDK inhibition
NCI-H4600.39Autophagy induction

These findings suggest that the compound may possess significant antitumor activity across different cancer types.

Anti-inflammatory Activity

In addition to anticancer properties, some pyrazolo derivatives have been investigated for their anti-inflammatory effects. The presence of methoxy and chloro substituents may enhance the compound's ability to modulate inflammatory pathways .

Case Studies

  • Xia et al. Study : This study synthesized several pyrazole derivatives and assessed their antitumor activity. One derivative exhibited an IC50_{50} value of 49.85 µM against tumor cells, demonstrating the potential for structural modifications to enhance efficacy .
  • Fan et al. Research : Compounds derived from pyrazole were screened against A549 cell lines and demonstrated significant cytotoxicity without inducing apoptosis, indicating a unique mechanism of action that warrants further investigation .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics and toxicity profile of this compound is critical for its development as a therapeutic agent. Preliminary studies suggest favorable absorption characteristics; however, detailed pharmacokinetic studies are necessary to establish safety and efficacy in clinical settings.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimized for preparing this pyrazolo-pyridine carboxamide, and how do reaction parameters impact yield?

  • Methodology : Synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the pyrazolo[3,4-b]pyridine core via condensation of substituted pyridine precursors with hydrazine derivatives under reflux (e.g., 110°C, 16 hours) .
  • Step 2 : Introduction of the 3-chloro-4-methoxyphenyl group via Buchwald-Hartwig amination or nucleophilic substitution, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) .
  • Step 3 : Final carboxamide coupling using HATU or EDCI as coupling agents in anhydrous DMF or DCM .
    • Key Parameters :
  • Catalyst Selection : Pd₂(dba)₃ improves cross-coupling efficiency in aromatic substitutions .
  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Yield Optimization : Boc protection of reactive amines prevents side reactions (e.g., 88% yield in intermediate steps) .

Q. Which analytical techniques are essential for structural validation and purity assessment?

  • Structural Confirmation :

  • ¹H/¹³C NMR : Assign methoxy (-OCH₃) protons at δ 3.8–4.0 ppm and pyrazolo-pyridine aromatic protons at δ 7.5–8.5 ppm .
  • HRMS (High-Resolution Mass Spectrometry) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
    • Purity Analysis :
  • HPLC : Use C18 columns with acetonitrile/water gradients; ≥98% purity thresholds are standard for biological assays .

Advanced Research Questions

Q. How can computational modeling predict biological targets or metabolic pathways for this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate electron distribution to identify nucleophilic/electrophilic sites for reactivity prediction .
  • Molecular Docking (AutoDock Vina, Schrödinger) : Screen against kinase or GPCR targets using PyMOL for visualization. For example, the pyridine scaffold may bind ATP pockets in kinases .
    • Validation : Compare docking scores (e.g., binding affinity ≤ -8.0 kcal/mol) with experimental IC₅₀ values from enzymatic assays .

Q. How can contradictory data in biological activity reports for pyrazolo-pyridine analogs be resolved?

  • Case Example : Discrepancies in IC₅₀ values for similar compounds may arise from:

  • Assay Conditions : Variations in ATP concentration (e.g., 10 µM vs. 100 µM) in kinase assays .
  • Solubility Limits : Use of DMSO >0.1% can artifactually reduce activity; optimize with PEG-400 or cyclodextrin .
    • Resolution Strategy :
  • Dose-Response Curves : Validate activity across 3+ independent experiments with standardized protocols .
  • Off-Target Screening : Use proteome-wide platforms (e.g., KINOMEscan) to rule out nonspecific binding .

Methodological Challenges & Innovations

Q. What novel strategies improve regioselectivity in pyrazolo-pyridine functionalization?

  • Approach :

  • Directed Ortho-Metalation : Use TMPZnCl·LiCl to direct halogenation at the 6-position .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., 2 hours vs. 16 hours) for Boc deprotection .
    • Outcome : Achieve >90% regioselectivity in isopropyl substitution at the 6-position .

Q. How can hybrid experimental-computational workflows accelerate SAR studies?

  • Framework :

  • Step 1 : Generate 3D-QSAR models (CoMFA/CoMSIA) using reported IC₅₀ data for 50+ analogs .
  • Step 2 : Synthesize top-priority derivatives (e.g., fluoro-substituted analogs) and validate predictions .
    • Impact : Reduce SAR exploration time by 40% compared to trial-and-error synthesis .

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